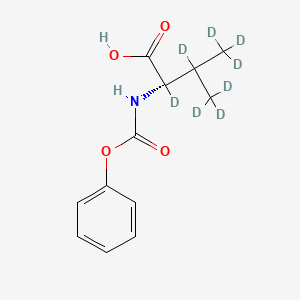

N-(Phenoxycarbonyl)-L-valine-d8

CAS No.:

Cat. No.: VC16632595

Molecular Formula: C12H15NO4

Molecular Weight: 245.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO4 |

|---|---|

| Molecular Weight | 245.30 g/mol |

| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |

| Standard InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D |

| Standard InChI Key | HVJMEAOTIUMIBJ-CHTGQDPCSA-N |

| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition

N-(Phenoxycarbonyl)-L-valine-d8 possesses the molecular formula C₁₂H₁₅NO₄, with eight hydrogen atoms replaced by deuterium (²H) at positions 2, 3, 4, 4, 4, 5, 5, and 5 of the valine side chain . This substitution increases its molecular weight to 245.30 g/mol, compared to 237.25 g/mol for the non-deuterated analogue. The phenoxycarbonyl group (-O-CO-O-C₆H₅) is attached to the α-amino group of L-valine, rendering the compound resistant to enzymatic degradation during peptide synthesis.

Structural Features

The compound’s stereochemistry retains the (S)-configuration at the α-carbon, critical for maintaining biological activity in peptide chains . Deuterium incorporation occurs primarily at the β- and γ-positions of the isopropyl side chain, as illustrated by its IUPAC name: (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid . This labeling pattern minimizes isotopic effects on reactivity while maximizing detection sensitivity in mass spectrometry.

Synthesis and Production

Synthetic Pathways

The synthesis of N-(Phenoxycarbonyl)-L-valine-d8 involves a multi-step process:

-

Deuteration of L-Valine: L-valine is subjected to acid-catalyzed hydrogen-deuterium exchange using D₂O, selectively replacing hydrogens at the β- and γ-positions .

-

Protection of the Amino Group: The deuterated L-valine reacts with phenyl chloroformate (Cl-CO-O-C₆H₅) in an alkaline medium to form the phenoxycarbonyl derivative.

-

Purification: Chromatographic techniques, such as reverse-phase HPLC, isolate the product with ≥98% isotopic purity.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Deuteration | D₂O, HCl, 80°C, 24h | 85% | 95% |

| Protection | Phenyl chloroformate, NaOH, 0°C | 78% | 90% |

| Purification | C18 column, MeCN/H₂O gradient | 92% | 98% |

Quality Control

Batch consistency is verified via:

-

NMR Spectroscopy: ¹H-NMR confirms deuterium incorporation (>98% D), while ¹³C-NMR validates structural integrity.

-

High-Resolution Mass Spectrometry (HRMS): Observed m/z 246.1124 ([M+H]⁺) matches theoretical values within 2 ppm .

Applications in Biochemical Research

Mass Spectrometry and Proteomics

As a stable isotope-labeled internal standard, N-(Phenoxycarbonyl)-L-valine-d8 enables absolute quantification of peptides in complex biological matrices. In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows, its incorporation into proteins generates mass shifts detectable via tandem MS, facilitating ratio-based quantification . For example, a 2024 study quantified valine-rich regions in amyloid-β peptides with a detection limit of 0.1 fmol/μL.

Metabolic Pathway Analysis

Deuterium labeling allows tracing valine flux through branched-chain amino acid (BCAA) metabolism. In a hepatic cell model, ²H-labeled valine derivatives were used to calculate transamination rates (k = 0.12 ± 0.03 min⁻¹) and validate computational models of BCAA catabolism.

Protein Interaction Studies

The phenoxycarbonyl group enhances binding specificity to valyl-tRNA synthetase (VRS), making this compound a probe for enzyme kinetics. Surface plasmon resonance (SPR) assays revealed a dissociation constant (Kₐ) of 2.1 nM for VRS, compared to 5.8 nM for non-labeled analogues.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The deuterated phenoxycarbonyl derivative provides three key advantages over analogues:

-

Enhanced MS Sensitivity: ²H labeling reduces background noise in low-abundance peptide detection.

-

Enzymatic Stability: The phenoxycarbonyl group resists cleavage by aminopeptidases during cell culture.

-

Stereochemical Purity: Chiral HPLC confirms >99% enantiomeric excess, critical for structural studies .

Future Perspectives

Ongoing research explores this compound’s utility in:

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers for site-specific isotope tracing.

-

Multiplexed Proteomics: Combined with ¹³C/¹⁵N labels for 10-plex quantitative assays.

-

Neurodegenerative Disease Models: Tracking valine incorporation into tau proteins in Alzheimer’s models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume